Allopurinolribosid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

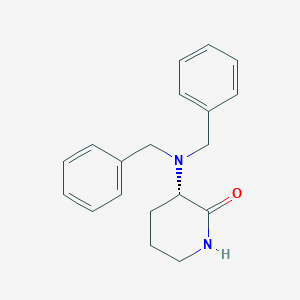

Allopurinol riboside is a nucleoside analogue that is allopurinol with a beta-D-ribofuranosyl moiety at the 1-position. It has a role as a metabolite. It is functionally related to an allopurinol.

Allopurinol riboside is a nucleoside analogue of [allopurinol] with a beta-D-ribofuranosyl moiety at the 1-position.

Allopurinol riboside is a natural product found in Trypanosoma brucei with data available.

Wissenschaftliche Forschungsanwendungen

Management der entzündlichen Darmerkrankung (CED)

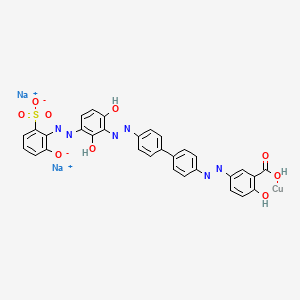

Allopurinolribosid wurde auf seine Auswirkungen auf den Purinstoffwechsel untersucht, der eine entscheidende Rolle in der Pathophysiologie der CED spielt. Es ist bekannt, dass Allopurinol und seine Metaboliten, einschließlich this compound, die Energiebilanz und die Wundheilungsprozesse im Darmepithel beeinflussen können {svg_1}. Dies deutet auf mögliche therapeutische Anwendungen bei der Behandlung von Erkrankungen wie Morbus Crohn und Colitis ulcerosa hin, indem die Purinrettungspfade und der Zellstoffwechsel moduliert werden.

Antiparasitäre Aktivität

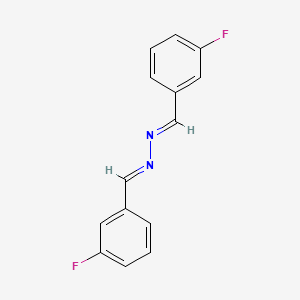

This compound ist ein Nukleosid-Analogon von Inosin mit nachgewiesener Antiparasitenaktivität {svg_2}. Diese Anwendung ist besonders relevant bei der Entwicklung von Behandlungen gegen parasitäre Infektionen, bei denen herkömmliche Medikamente unwirksam sein können oder Resistenzen entwickelt haben.

Forschung zum Purinstoffwechsel

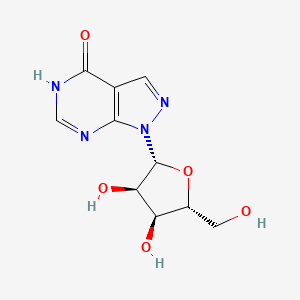

Als synthetisches Hypoxanthin-Isomer trägt this compound zu unserem Verständnis des Purinstoffwechsels bei. Es wird in experimentellen Umgebungen verwendet, um die Hemmung der Xanthinoxidase und ihre Auswirkungen auf den Hypoxanthinabbau zu untersuchen, was für die Entwicklung neuer Behandlungen für Hyperurikämie und Gicht unerlässlich ist {svg_3}.

Energiestoffwechsel und Wundheilung

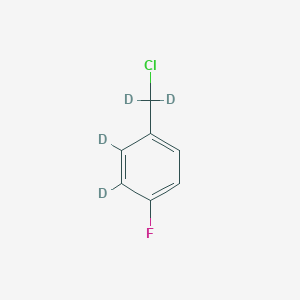

Die Forschung zeigt, dass this compound den Adenylat- und Kreatinstoffwechsel beeinflussen kann, der für die zelluläre Energieverteilung und die Wundheilung unerlässlich ist {svg_4}. Diese Anwendung könnte zu neuartigen Ansätzen bei der Behandlung von Wunden und der Förderung einer schnelleren Geweberegeneration bei Geweben mit hohem Energiebedarf führen.

AMPK-Regulation

This compound wurde in die Dysregulation der AMP-aktivierten Proteinkinase (AMPK) verwickelt, einem wichtigen Regulator der zellulären Energiehomöostase {svg_5}. Das Verständnis seiner Rolle bei der AMPK-Regulation kann bei der Entwicklung von Medikamenten helfen, die auf Stoffwechselstörungen und Krankheiten abzielen, die mit einer Energiedysregulation verbunden sind.

Nukleotid-Biogenese

Die Rolle der Verbindung bei der Nukleotid-Biogenese ist für zelluläre Funktionen wie die DNA- und RNA-Synthese von Bedeutung. Indem es den Purinrettungspfad beeinflusst, dient this compound als Werkzeug, um die Nukleotid-Biogenese und ihre Auswirkungen auf verschiedene Krankheiten zu untersuchen {svg_6}.

Wirkmechanismus

Target of Action

Allopurinol riboside is a nucleoside analogue of allopurinol . The primary target of allopurinol riboside is the enzyme purine nucleoside phosphorylase (PNP), which is involved in purine metabolism . Allopurinol riboside competitively inhibits the action of PNP .

Mode of Action

Allopurinol riboside works by inhibiting the action of PNP on inosine . This inhibition disrupts the normal function of PNP, which is to convert inosine into hypoxanthine, a key step in purine metabolism .

Biochemical Pathways

The inhibition of PNP by allopurinol riboside affects the purine salvage pathway, a biochemical pathway that recycles purines from degraded DNA to synthesize new DNA and RNA molecules . By inhibiting PNP, allopurinol riboside prevents the conversion of inosine to hypoxanthine, disrupting the purine salvage pathway and affecting the synthesis of new DNA and RNA .

Pharmacokinetics

It is known that allopurinol, the parent compound of allopurinol riboside, is rapidly and extensively metabolized in the liver to oxypurinol . A minor fraction of allopurinol undergoes conjugation into allopurinol riboside .

Result of Action

The inhibition of PNP by allopurinol riboside and the subsequent disruption of the purine salvage pathway can lead to a decrease in the synthesis of new DNA and RNA molecules . This can potentially affect cell growth and proliferation. In the context of diseases like gout, the inhibition of purine metabolism can help reduce the production of uric acid, thereby reducing symptoms .

Action Environment

The action, efficacy, and stability of allopurinol riboside can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism and action of allopurinol riboside . Additionally, factors such as diet, lifestyle, and genetic variations can also influence the drug’s action .

Biochemische Analyse

Biochemical Properties

Allopurinol riboside interacts with various enzymes and biomolecules. It is an inhibitor of orotidine 5′-monophosphate (OMP) decarboxylase from Plasmodium falciparum . Allopurinol, from which allopurinol riboside is derived, decreases the production of uric acid by stopping the biochemical reactions that precede its formation . This process involves interactions with enzymes such as xanthine oxidase .

Cellular Effects

Allopurinol riboside has been shown to have effects on various types of cells and cellular processes. For instance, allopurinol, the parent compound of allopurinol riboside, has been found to disrupt ATP production and energy distribution through influences on the creatine kinase circuit . This suggests that allopurinol riboside may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of allopurinol riboside involves its interactions with biomolecules and its effects on enzyme activity and gene expression. As an inhibitor of OMP decarboxylase, allopurinol riboside exerts its effects at the molecular level . Allopurinol, its parent compound, inhibits the degradation of hypoxanthine by xanthine oxidase, but also inhibits purine salvage . This could suggest similar mechanisms for allopurinol riboside.

Temporal Effects in Laboratory Settings

Studies on allopurinol, its parent compound, have shown that it can disrupt purine metabolism and increase damage in experimental colitis .

Dosage Effects in Animal Models

Studies on allopurinol, its parent compound, have shown that it can reduce body weight, systolic blood pressure, blood glucose, insulin, lipids, and improve kidney functions and endothelial integrity compared to non-treated rats .

Metabolic Pathways

Allopurinol riboside is involved in the purine metabolic pathway. Allopurinol, its parent compound, inhibits the degradation of hypoxanthine by xanthine oxidase, but also inhibits purine salvage . This suggests that allopurinol riboside may also be involved in similar metabolic pathways.

Transport and Distribution

Allopurinol, its parent compound, is known to be rapidly and extensively metabolised to oxypurinol (oxipurinol), and the hypouricaemic efficacy of allopurinol is due very largely to this metabolite .

Subcellular Localization

Studies on allopurinol, its parent compound, have shown that it can disrupt ATP production and energy distribution through influences on the creatine kinase circuit , suggesting that allopurinol riboside may also have effects on subcellular localization.

Eigenschaften

CAS-Nummer |

16220-07-8 |

|---|---|

Molekularformel |

C10H12N4O5 |

Molekulargewicht |

268.23 g/mol |

IUPAC-Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C10H12N4O5/c15-2-5-6(16)7(17)10(19-5)14-8-4(1-13-14)9(18)12-3-11-8/h1,3,5-7,10,15-17H,2H2,(H,11,12,18) |

InChI-Schlüssel |

KFQUAMTWOJHPEJ-UHFFFAOYSA-N |

SMILES |

C1=NN(C2=C1C(=O)NC=N2)C3C(C(C(O3)CO)O)O |

Isomerische SMILES |

C1=NN(C2=C1C(=O)NC=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Kanonische SMILES |

C1=NN(C2=C1C(=O)NC=N2)C3C(C(C(O3)CO)O)O |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Q1: What is the primary mechanism of action of allopurinol riboside?

A1: Allopurinol riboside exerts its anti-parasitic effect by inhibiting the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) in susceptible organisms like Leishmania and Trypanosoma species. [, , ]

Q2: How does the inhibition of HGPRT affect these parasites?

A2: HGPRT plays a critical role in the purine salvage pathway, crucial for synthesizing purine nucleotides needed for DNA and RNA synthesis. Inhibiting HGPRT disrupts this pathway, ultimately hindering parasite growth and replication. [, , ]

Q3: Are mammalian cells similarly affected by allopurinol riboside?

A3: While allopurinol riboside can inhibit HGPRT in mammalian cells, its effect is significantly weaker compared to the potent inhibition observed in Leishmania and Trypanosoma species. [, ] This difference in sensitivity forms the basis for its potential as an anti-parasitic agent.

Q4: What is the molecular formula and weight of allopurinol riboside?

A4: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of allopurinol riboside. Further investigation using external resources would be necessary to obtain this information.

Q5: Is there any information available about its spectroscopic properties?

A5: One study investigates the ultrafast excited state dynamics of allopurinol riboside using fluorescence up-conversion techniques. [] This research focuses on understanding the molecule's behavior upon light absorption and subsequent energy relaxation, providing insights into its photophysical properties.

Q6: What is known about the absorption of allopurinol riboside?

A6: Allopurinol riboside exhibits incomplete absorption following oral administration, leading to lower-than-expected plasma concentrations. [] This incomplete absorption has implications for its bioavailability and requires further investigation to optimize its therapeutic use.

Q7: How is allopurinol riboside metabolized in the body?

A7: Allopurinol riboside is metabolized into oxipurinol and allopurinol, both of which are excreted in the urine. [, ] The ratio of these metabolites varies depending on the dosage and individual patient factors.

Q8: Does probenecid affect the pharmacokinetics of allopurinol riboside?

A8: Yes, probenecid has been shown to reduce the renal clearance of allopurinol riboside, thereby increasing its plasma half-life and overall plasma levels. [] This interaction can be exploited to enhance its therapeutic efficacy.

Q9: What is the in vitro efficacy of allopurinol riboside against Leishmania species?

A9: Allopurinol riboside demonstrates activity against various Leishmania species in vitro, including L. tropica, L. major, L. donovani, L. brasiliensis, and L. mexicana. [, , , ]

Q10: Has allopurinol riboside been evaluated in animal models of leishmaniasis?

A10: Yes, studies show that allopurinol riboside can control, but not eliminate, infections with a sensitive strain of Leishmania in both tissue culture and mice. []

Q11: What about its efficacy in human clinical trials for leishmaniasis?

A11: Clinical trials evaluating the efficacy of allopurinol riboside in treating cutaneous leishmaniasis have shown mixed results. While some studies report clinical improvement and parasitological cure in a subset of patients, others indicate a lower efficacy compared to standard treatments like pentavalent antimony. [, ]

Q12: Have any specific drug delivery strategies been investigated for allopurinol riboside?

A14: Researchers have explored the use of glycosylated polymers, particularly mannose-substituted poly-L-lysine, as a carrier molecule to target allopurinol riboside specifically to macrophages, the primary host cells for Leishmania parasites. [] This approach aims to enhance drug delivery to the site of infection and potentially improve its therapeutic index.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1144146.png)